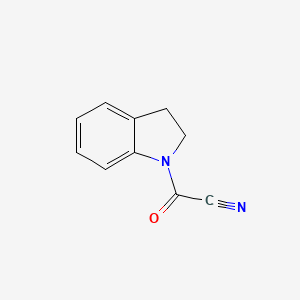![molecular formula C20H28N2 B14588088 1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine CAS No. 61456-54-0](/img/structure/B14588088.png)
1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine is a chemical compound characterized by the presence of a phenyl ring substituted with a prop-1-yn-1-yl group and a methylene bridge connecting two piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine typically involves the following steps:
Formation of the Prop-1-yn-1-yl Substituted Phenyl Ring: This can be achieved through a Sonogashira coupling reaction, where a phenyl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Methylene Bridge: The methylene bridge connecting the phenyl ring to the piperidine rings can be formed through a condensation reaction using formaldehyde or a similar methylene donor.
Formation of the Dipiperidine Structure: The final step involves the cyclization of the intermediate compound to form the dipiperidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-yn-1-yl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated derivatives, and substituted phenyl derivatives.
Applications De Recherche Scientifique
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-{[4-(Prop-2-yn-1-yl)phenyl]methylene}dipiperidine: Similar structure but with a different position of the alkyne group.
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}diethylamine: Similar structure but with diethylamine instead of dipiperidine.
Uniqueness
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61456-54-0 |
|---|---|
Formule moléculaire |
C20H28N2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-[piperidin-1-yl-(4-prop-1-ynylphenyl)methyl]piperidine |
InChI |
InChI=1S/C20H28N2/c1-2-9-18-10-12-19(13-11-18)20(21-14-5-3-6-15-21)22-16-7-4-8-17-22/h10-13,20H,3-8,14-17H2,1H3 |
Clé InChI |
FDKKYPMPVKTCHG-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=C(C=C1)C(N2CCCCC2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


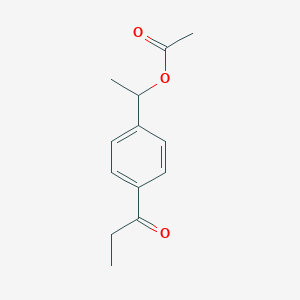
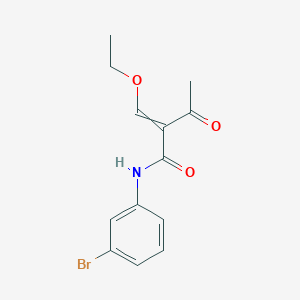

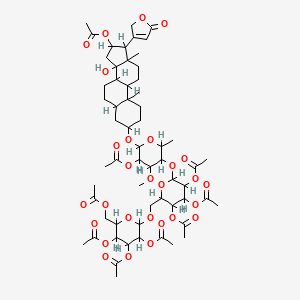
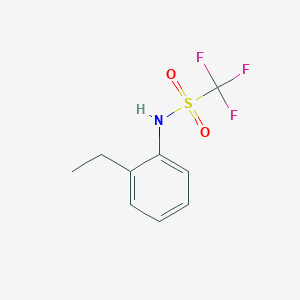
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)

![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
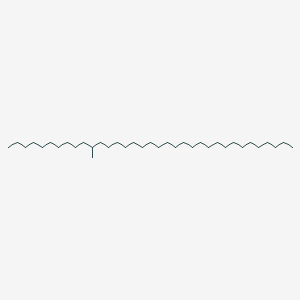
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
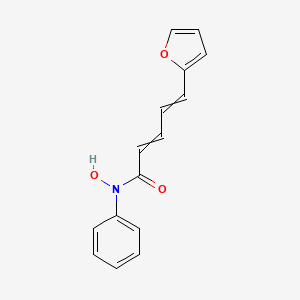
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
